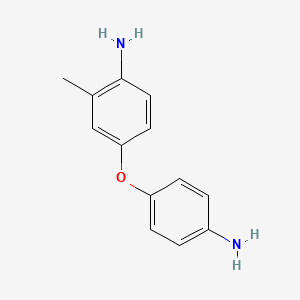

4-(4-Aminophenoxy)-2-methylaniline

Description

4-(4-Aminophenoxy)-2-methylaniline is an aromatic diamine with the molecular formula C₁₃H₁₄N₂O (calculated from structural data in and ). It features a central aniline ring substituted with a methyl group at the 2-position and a 4-aminophenoxy group at the 4-position. This compound is critical in polymer chemistry, particularly in synthesizing polyimides and polyamide-imides, which exhibit exceptional thermal stability (up to 300°C) and mechanical strength . Its bifunctional amino groups enable condensation reactions with dianhydrides, forming high-performance polymers used in aerospace, electronics, and membrane technologies .

Properties

CAS No. |

135209-61-9 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(4-aminophenoxy)-2-methylaniline |

InChI |

InChI=1S/C13H14N2O/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,14-15H2,1H3 |

InChI Key |

QQXSTFDBQQMOEK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(3,4-Difluorophenoxy)-2-methylaniline ()

- Molecular Formula: C₁₃H₁₁F₂NO

- Substituents: Fluorine atoms at the 3- and 4-positions of the phenoxy group.

- Key Differences :

4-(2-Benzylphenoxy)-2-methylaniline ()

- Molecular Formula: C₂₀H₁₉NO

- Substituents: A benzyl group attached to the phenoxy ring.

- Key Differences: The bulky benzyl group increases molecular weight (289.37 g/mol vs. 214.27 g/mol for the parent compound) and may reduce crystallinity, improving solubility in organic solvents. Applications: Potential use in dye chemistry or as a monomer for flexible polymers .

4-Methoxy-2-methylaniline ()

- Molecular Formula: C₈H₁₁NO

- Substituents: Methoxy group instead of the 4-aminophenoxy group.

- Key Differences: The methoxy group is a weaker electron donor compared to the aminophenoxy group, leading to lower reactivity in polymerization. Applications: Primarily used in agrochemicals and dye synthesis due to cost-effectiveness .

4-(4-Aminophenoxy)-N-methylpicolinamide ()

- Molecular Formula : C₁₃H₁₄N₄O₂

- Substituents : Pyridine ring with a methylcarboxamide group.

- Key Differences :

- The pyridine moiety introduces basic nitrogen , enabling coordination with metal ions. This property is exploited in anticancer agents (e.g., sorafenib derivatives) and catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.